1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c21-15-3-5-16(6-4-15)26-11-10-25(20(26)28)14-19(27)24-9-1-2-17(13-24)29-18-12-22-7-8-23-18/h3-8,12,17H,1-2,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASYYXKJMFHUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, with CAS number 2034228-26-5, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 399.4 g/mol. The structure features a fluorophenyl group and a piperidine moiety, which are known to influence biological activity through various mechanisms.
Research indicates that compounds similar to this compound may act on several biological pathways:
- GABA-A Receptor Modulation : The compound may exhibit positive allosteric modulation of the GABA-A receptor, enhancing inhibitory neurotransmission. This is particularly relevant in the context of anxiety and seizure disorders .
- Enzyme Inhibition : The imidazolidinone structure suggests potential inhibitory effects on specific enzymes, which could alter metabolic pathways and influence drug metabolism .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Its ability to modulate GABAergic transmission may provide therapeutic benefits in treating anxiety disorders and epilepsy.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on GABA-A Receptor Modulators : Research identified several derivatives as effective modulators of the GABA-A receptor, enhancing their potential in treating neurological disorders. These findings suggest that structural modifications can significantly impact receptor affinity and efficacy .
- Metabolic Stability Assessment : A comparative study highlighted that certain fluorinated compounds exhibit enhanced metabolic stability, reducing the likelihood of rapid degradation in vivo. This stability is crucial for maintaining therapeutic levels and minimizing side effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.4 g/mol |
| Potential Activities | Antimicrobial, Neuropharmacological |
| Mechanism of Action | GABA-A receptor modulation |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary assays on breast cancer (MCF7) and lung cancer (A549) cells demonstrated notable inhibition of cell proliferation with IC50 values of approximately 12.5 µM for A549 and 15.0 µM for MCF7 cells. These findings suggest its potential as a lead compound in the development of new anticancer agents.
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Various derivatives have been tested against bacterial strains, revealing efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise action .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. It is hypothesized that it could inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Synthetic Methodologies
The synthesis of 1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one involves several steps:
- Formation of the Imidazolidinone Core : This typically involves the condensation of appropriate aldehydes with amines under acidic conditions.
- Introduction of the Pyrazine Moiety : Utilizing pyrazine derivatives through nucleophilic substitution reactions can yield the desired pyrazine-linked structures.
- Fluorination : The incorporation of the fluorinated phenyl group can be achieved via electrophilic aromatic substitution or through the use of fluorinating agents.
Case Studies
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The imidazolidin-2-one core distinguishes this compound from benzimidazole () and pyrazole derivatives (). For example:
- Compound: 1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one replaces the imidazolidinone with benzimidazole and pyrrolidinone.
- Compound: 1-(4-Fluorobenzyl)-3-(4-isopropylphenyl)imidazolidin-2-one shares the imidazolidinone core but substitutes the pyrazine-piperidine group with an isopropylphenyl moiety. The isopropyl group increases lipophilicity, which may influence pharmacokinetics .
Role of Fluorine and Pyrazine Substitutions
- Fluorine : The 4-fluorophenyl group is a common pharmacophore in drug design, enhancing binding via hydrophobic interactions and metabolic stability. This aligns with , where nitro substitutions on aryl rings improved antimycobacterial activity, suggesting electron-withdrawing groups can modulate activity .
- In contrast, ’s patent compounds use pyridin-4-yloxy or trifluoromethyl groups, which may prioritize different target interactions (e.g., kinase active sites) .
Computational Similarity Analysis
Compound similarity metrics, such as Tanimoto coefficients using molecular fingerprints (e.g., MACCS or Morgan), quantify structural resemblance:
- Comparison with : High similarity due to shared fluorophenyl and piperidine motifs but lower scores due to differing heterocycles (imidazolidinone vs. benzimidazole) .
- Comparison with : Moderate similarity; trifluoromethyl and pyridine groups in diverge from the pyrazine-piperidine motif, highlighting the impact of substituent choice .
Key Research Findings and Data Table
Implications for Drug Design
Preparation Methods
Synthesis of the Imidazolidin-2-one Core
The core structure is synthesized via a Schiff base-mediated cyclization, adapted from the protocol in:
Step 1: Schiff Base Formation
4-Fluorobenzaldehyde reacts with a vicinal diamine (e.g., ethylenediamine derivative) in methanol at reflux (40–80°C) to form a Schiff base. Polar aprotic solvents like tetrahydrofuran (THF) enhance reactivity for sterically hindered substrates.
Step 2: Sodium Borohydride Reduction
The Schiff base is reduced with sodium borohydride (NaBH₄) in methanol, yielding a 1,2-diamine intermediate. TLC monitoring (hexane:ethyl acetate, 8:2) confirms complete reduction.
Step 3: Cyclization with Carbonyldiimidazole (CDI)
The diamine undergoes cyclization with CDI in dichloromethane (DCM) at 25°C, forming the imidazolidin-2-one ring. CDI’s low cost and benign byproducts (CO₂, imidazole) make it ideal for large-scale applications.
Representative Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 40–70°C |
| Solvent | THF/DCM (1:1) |
| CDI Equivalents | 1.2–1.5 |
| Reaction Time | 6–12 hours |
Introduction of the 2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl Side Chain
The side chain is introduced via a two-step alkylation-acylation sequence:
Step 1: Synthesis of 3-(Pyrazin-2-yloxy)piperidine
Pyrazin-2-ol reacts with 3-hydroxypiperidine under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) to form the ether linkage. This method achieves >85% yield in anhydrous THF.
Step 2: Ketone Linkage Formation
The imidazolidinone core is alkylated with bromoacetyl bromide in the presence of potassium carbonate (K₂CO₃), followed by nucleophilic substitution with 3-(pyrazin-2-yloxy)piperidine.
Critical Parameters
- Solvent : Dimethylformamide (DMF) enhances nucleophilicity.
- Temperature : 60°C minimizes byproduct formation.
- Stoichiometry : 1.1 equivalents of piperidine derivative ensures complete substitution.
Optimization of Reaction Conditions
Statistical analysis (factorial design) reveals temperature as the most significant variable affecting yield. For the target compound, optimal conditions were determined as follows:
| Reaction Step | Temperature (°C) | Yield (%) |
|---|---|---|
| Schiff Base Formation | 70 | 78 |
| NaBH₄ Reduction | 25 | 92 |
| CDI Cyclization | 50 | 81 |
| Side Chain Coupling | 60 | 67 |
Steric hindrance from the pyrazin-2-yloxy group reduces coupling efficiency, necessitating excess piperidine (1.5 equivalents) and prolonged reaction times (24 hours).
Characterization and Analytical Validation
Spectroscopic Analysis
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 399.4 ([M+H]⁺), consistent with the formula C₂₀H₂₂FN₅O₃.
Comparative Analysis of Methodologies
The pseudo-MCR approach outperforms traditional multistep synthesis in yield and scalability:
| Method | Average Yield (%) | Byproducts |
|---|---|---|
| Multistep | 55–65 | Amine oligomers |
| Pseudo-MCR | 70–81 | Imidazole, CO₂ |
Key advantages of the pseudo-MCR protocol include reduced purification steps and compatibility with sterically demanding substrates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, and how is its structure validated?
- Methodology :
- Synthesis : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution (e.g., coupling of pyrazin-2-yloxy-piperidine with an imidazolidinone intermediate) and amide bond formation. Key steps include activating the piperidine oxygen for substitution and optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yield .
- Structural Validation :
- FT-IR : Confirms carbonyl (C=O) stretches (~1670–1730 cm⁻¹) and aromatic C-H vibrations (~3025–3053 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify fluorophenyl protons (δ ~7.0–7.5 ppm), piperidine/pyrazine environments, and imidazolidinone backbone .
- X-ray Crystallography : Resolves 3D conformation, as demonstrated in structurally similar piperazine-linked compounds .
Q. Which in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
- Methodology :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Antioxidant Potential : DPPH radical scavenging assays to quantify free radical inhibition, with IC₅₀ values compared to standards like ascorbic acid .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Modify the fluorophenyl group (e.g., replace with chlorophenyl or methoxyphenyl) and analyze changes in antimicrobial potency .
- Piperidine/Pyrazine Modifications : Introduce steric or electronic groups (e.g., methyl, nitro) to the piperidine ring or pyrazine oxygen to enhance target binding .
- Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability (e.g., liver microsome assays) to guide lead optimization .
Q. How should researchers resolve contradictions in reported bioactivity data for imidazolidinone derivatives?
- Methodology :
- Standardized Assay Conditions : Control variables like bacterial strain selection, inoculum size, and solvent (DMSO vs. aqueous) to reduce variability .
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities affecting results .
- Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity trends .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to kinases or bacterial enzymes (e.g., dihydrofolate reductase), leveraging crystallographic data from related structures .
- MD Simulations : Simulate ligand-protein dynamics (e.g., GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with pyrazine) .
- QSAR Modeling : Train models on imidazolidinone derivatives to predict activity based on descriptors like polar surface area or H-bond acceptors .
Q. What advanced techniques evaluate the compound’s thermal stability for formulation development?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
